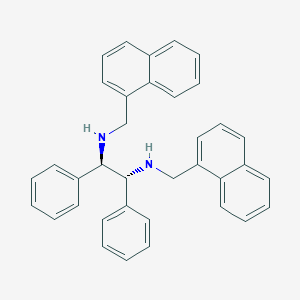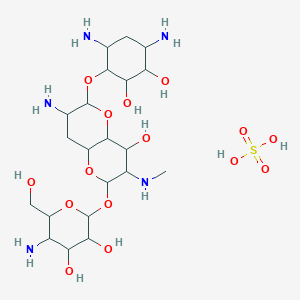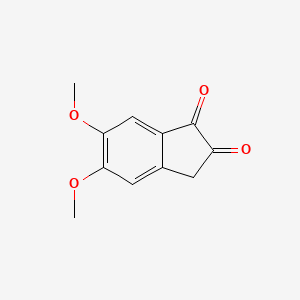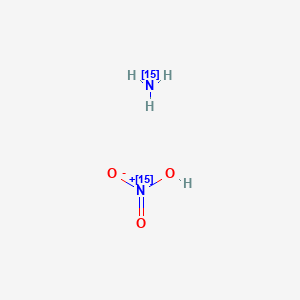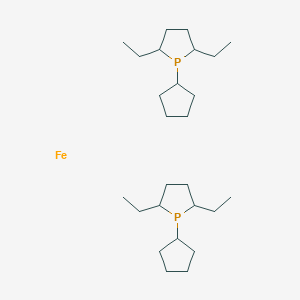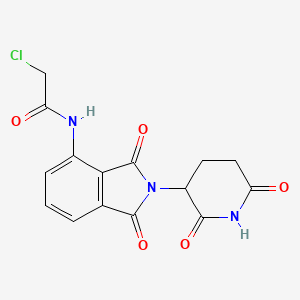![molecular formula C17H20NP B3068371 (R)-2-[(Diphenylphosphino)methyl]pyrrolidine CAS No. 428514-91-4](/img/structure/B3068371.png)
(R)-2-[(Diphenylphosphino)methyl]pyrrolidine
概要
説明
®-2-[(Diphenylphosphino)methyl]pyrrolidine is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it a valuable tool in various chemical reactions, particularly in the field of asymmetric hydrogenation.
科学的研究の応用
®-2-[(Diphenylphosphino)methyl]pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in hydrogenation reactions to produce enantiomerically pure compounds.
Biology: Investigated for its potential in biochemical studies involving metal-ligand interactions.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: Utilized in the production of fine chemicals and materials, including polymers and specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-[(Diphenylphosphino)methyl]pyrrolidine typically involves the reaction of pyrrolidine with diphenylphosphine. The process can be carried out under inert atmosphere conditions to prevent oxidation of the phosphine group. A common synthetic route includes:
Formation of the Pyrrolidine Derivative: Pyrrolidine is reacted with a suitable electrophile to introduce the diphenylphosphino group.
Purification: The product is purified using techniques such as column chromatography to obtain the desired chiral ligand.
Industrial Production Methods: Industrial production of ®-2-[(Diphenylphosphino)methyl]pyrrolidine may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: ®-2-[(Diphenylphosphino)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Complexation: It forms stable complexes with transition metals, which are crucial in catalytic processes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used under controlled conditions to oxidize the phosphine group.
Substitution: Alkyl halides or other electrophiles can be used in the presence of a base to facilitate nucleophilic substitution.
Complexation: Transition metal salts (e.g., rhodium, palladium) are commonly used to form metal-ligand complexes.
Major Products:
Phosphine Oxides: Resulting from oxidation reactions.
Substituted Pyrrolidines: Formed through nucleophilic substitution.
Metal Complexes: Essential for catalytic applications in asymmetric synthesis.
作用機序
The mechanism by which ®-2-[(Diphenylphosphino)methyl]pyrrolidine exerts its effects involves the formation of stable complexes with transition metals. These metal-ligand complexes facilitate various catalytic processes by providing a chiral environment that promotes enantioselective reactions. The molecular targets include transition metal centers, and the pathways involved are primarily related to catalytic cycles in asymmetric synthesis.
類似化合物との比較
Bis(diphenylphosphino)methane (dppm): Another phosphine ligand used in catalysis.
1,2-Bis(diphenylphosphino)ethane (dppe): A widely used bidentate ligand in coordination chemistry.
BINAP: A chiral ligand used in asymmetric hydrogenation.
Uniqueness: ®-2-[(Diphenylphosphino)methyl]pyrrolidine is unique due to its chiral nature and ability to form highly stable metal complexes, which are essential for achieving high enantioselectivity in catalytic reactions. Its specific structure allows for precise control over the stereochemistry of the products formed in asymmetric synthesis.
特性
IUPAC Name |
diphenyl-[[(2R)-pyrrolidin-2-yl]methyl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20NP/c1-3-9-16(10-4-1)19(14-15-8-7-13-18-15)17-11-5-2-6-12-17/h1-6,9-12,15,18H,7-8,13-14H2/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRBGJKCDORZHK-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CP(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CP(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20NP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



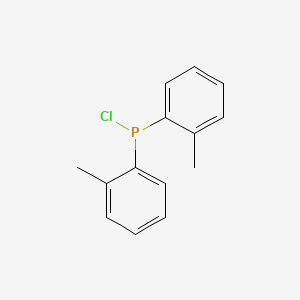
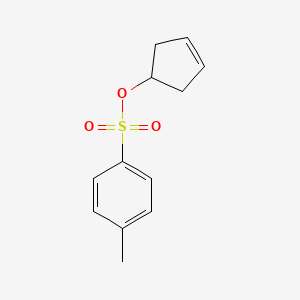
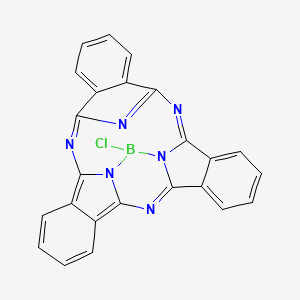
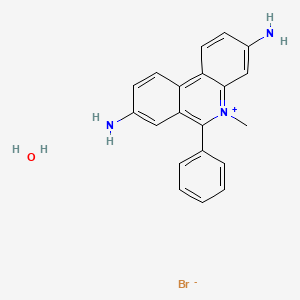
![1-[2,2-Bis(2-methylpropoxymethyl)butoxy]propan-2-amine](/img/structure/B3068333.png)
